molecular formula C19H22N2O4 B090797 1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 15532-98-6

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B090797
CAS No.: 15532-98-6
M. Wt: 342.4 g/mol
InChI Key: MPHPDMUOEKCXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of phenyl, piperazine, and ethanone groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling with 3,4-Dihydroxyphenylacetic Acid: The piperazine derivative is then coupled with 3,4-dihydroxyphenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Cyclization: The final step involves cyclization to form the ethanone group, which can be achieved using a strong acid like hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.

    Pharmacology: Research focuses on its interaction with neurotransmitter receptors.

    Biochemistry: It is used to study enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: It binds to dopamine and serotonin receptors, modulating their activity.

    Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism.

    Signal Transduction Pathways: It affects intracellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-YL]ethan-1-one
  • 1-(3,4-Dihydroxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-YL]ethan-1-one
  • 1-(3,4-Dihydroxyphenyl)-2-[4-(2-nitrophenyl)piperazin-1-YL]ethan-1-one

Uniqueness

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

CAS No.

15532-98-6

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H22N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,22-23H,8-11,13H2,1H3

InChI Key

MPHPDMUOEKCXGX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O

15532-98-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.